Coralyne chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO4.ClH/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;/h6-12H,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYBUYVOPAJLKP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959832 | |
| Record name | 2,3,10,11-Tetramethoxy-8-methylisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38989-38-7, 6872-73-7 | |
| Record name | Coralyne chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38989-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coralyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coralyne chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038989387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coralyne chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Coralyne chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,10,11-Tetramethoxy-8-methylisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.291 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Coralyne Chloride (CAS No. 38989-38-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coralyne chloride, a protoberberine alkaloid with the CAS number 38989-38-7, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and key experimental data. This compound functions as a potent topoisomerase I poison, inducing DNA cleavage, and also acts as a DNA intercalating agent.[1][2] Its cytotoxic effects against various cancer cell lines have been documented, and its photosensitizing properties, which involve distinct signaling pathways, present a novel avenue for therapeutic development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
This compound is an orange crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38989-38-7 | [2] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |
| Molecular Weight | 399.9 g/mol | [2] |
| IUPAC Name | 2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium chloride | [2] |
| Appearance | Orange crystalline powder | [3] |
| Melting Point | 215 °C | [4] |
| Solubility | DMSO: 1.5 mg/mL (3.75 mM) Water: 3 mg/mL (7.5 mM) | [1] |
| Storage | 2-8°C | [3] |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-cancer activities primarily through a dual mechanism: inhibition of topoisomerase I and intercalation into DNA.[1][2]
3.1 Topoisomerase I Inhibition
This compound acts as a topoisomerase I poison, stabilizing the enzyme-DNA covalent complex.[1][5] This leads to the accumulation of single-strand DNA breaks, which can subsequently generate lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. The inhibitory effect of coralyne on topoisomerase I-mediated relaxation of supercoiled plasmid DNA has been demonstrated to be potent.[5]
3.2 DNA Intercalation
As a planar aromatic molecule, this compound can insert itself between the base pairs of the DNA double helix.[6] This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and transcription factors, thereby disrupting normal cellular processes.
3.3 Photosensitizing Effects and Associated Signaling Pathways
Upon exposure to UVA light, the anti-cancer properties of coralyne are significantly enhanced.[1] This photosensitization leads to robust apoptosis in cancer cells through the activation of two distinct signaling pathways: the ATR-p38 MAPK-BAX pathway and the JAK2-STAT1-BAX pathway.[1] These pathways converge on the activation of BAX, a pro-apoptotic protein, leading to mitochondrial dysfunction and subsequent cell death.
3.3.1 ATR-p38 MAPK-BAX Signaling Pathway
The following diagram illustrates the proposed ATR-p38 MAPK-BAX signaling pathway initiated by UVA-activated this compound.
3.3.2 JAK2-STAT1-BAX Signaling Pathway
The JAK2-STAT1-BAX signaling cascade represents another mechanism through which UVA-activated this compound induces apoptosis.
Quantitative Biological Data
The cytotoxic and anti-migratory effects of this compound have been quantified in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 76.4 | [2][4] |
| 72 | 21.9 | [2][4] | ||
| MDA-MB-231 | Breast Cancer | 24 | 76.4 | [2][4] |
| 72 | 19.1 | [2][4] | ||
| MCF-10A | Non-cancerous Breast | 24 | 99 | [2][4] |
| 72 | 91 | [2][4] | ||
| A549 | Lung Cancer | 48 (EC₅₀) | 75.55 | [3] |
| 72 (EC₅₀) | 59.79 | [3] | ||
| 24 (Clonogenic Survival) | 45.80 | [3] |
Table 3: Effect of this compound on Cell Adhesion
| Cell Line | Concentration (µM) | Incubation Time (hours) | Reduction in Adhesion (%) | Reference |
| MCF-7 | 25 | 48 | 55 | [4] |
| MDA-MB-231 | 25 | 48 | 53 | [4] |
| MCF-10A | 25 | 48 | 62 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
5.1 Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
5.1.1 Materials
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
5.1.2 Procedure
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.2 Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
5.2.1 Materials
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
5.2.2 Procedure
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
5.3 Cell Migration (Wound Healing) Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
5.3.1 Materials
-
12-well plates
-
Sterile 200 µL pipette tip
-
Cell culture medium (serum-free or low-serum)
-
Microscope with a camera
5.3.2 Procedure
-
Seed cells in a 12-well plate and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different points for each image and calculate the rate of wound closure.
5.4 Topoisomerase I Relaxation Assay
This assay measures the inhibition of topoisomerase I activity by observing the relaxation of supercoiled plasmid DNA.
5.4.1 Materials
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10X Topoisomerase I reaction buffer
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
5.4.2 Procedure
-
Set up reaction tubes on ice containing 10X topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
Conclusion
This compound (CAS 38989-38-7) is a promising anti-cancer agent with a well-defined mechanism of action involving topoisomerase I inhibition and DNA intercalation. Its cytotoxic and anti-migratory effects, coupled with its unique photosensitizing properties that activate specific apoptotic pathways, underscore its potential for further investigation in drug development. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists to build upon in their exploration of this compound and its therapeutic applications.
References
Coralyne Chloride: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coralyne chloride, a protoberberine alkaloid, has garnered significant interest in the scientific community for its potent anti-cancer properties, primarily attributed to its function as a topoisomerase I poison.[1][2][3] This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and key experimental methodologies relevant to the laboratory use of this compound. It is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development, ensuring safe and effective utilization of this compound. The guide details critical safety and handling precautions, presents structured quantitative data on its physicochemical properties and cytotoxic activity, and offers detailed protocols for essential in vitro assays. Furthermore, it visually elucidates the key signaling pathways influenced by this compound through detailed diagrams.
Safety and Handling Precautions
This compound requires careful handling due to its potential health hazards. The following precautions are based on available Material Safety Data Sheets (MSDS) and should be strictly adhered to in a laboratory setting.[4][5]
1.1. Hazard Identification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] While comprehensive toxicological properties have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation.[5]
1.2. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses with side-shields.[4][5]
-
Hand Protection: Compatible chemical-resistant gloves.[4][5]
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, a suitable respirator should be worn.[4][5]
1.3. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety:
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use in a well-ventilated area, preferably in a chemical fume hood.[5] Do not eat, drink, or smoke when handling this product.[4] Wash hands thoroughly after handling.[4][5]
-
Storage: Keep the container tightly sealed.[4][5] Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] For long-term storage, the powder should be kept at -20°C.[4]
1.4. First Aid Measures
In case of accidental exposure, the following first aid procedures should be followed immediately:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
-
In Case of Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[4][5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
1.5. Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Avoid release into the environment.[4]
Physicochemical and Cytotoxicity Data
This section summarizes the key quantitative data for this compound, providing a quick reference for its physical, chemical, and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38989-38-7 | [4] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [4] |
| Molecular Weight | 399.87 g/mol | [4] |
| Appearance | Orange crystalline powder | [5] |
| Storage Temperature | -20°C (powder) | [4] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 24 hours | 76.4 | [1] |
| 72 hours | 21.9 | [1] | ||
| MDA-MB-231 | Breast Cancer | 24 hours | 76.4 | [1] |
| 72 hours | 19.1 | [1] | ||
| MCF-10A | Non-tumorigenic Breast | 24 hours | 99 | [1] |
| 72 hours | 91 | [1] | ||
| A549 | Lung Cancer | 48 hours (EC₅₀) | 75.55 | |
| 72 hours (EC₅₀) | 59.79 | |||
| 24 hours (clonogenic) | 45.80 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
3.1. Topoisomerase I Relaxation Assay
This assay determines the inhibitory effect of this compound on the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide solution
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile deionized water to a final volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control.
3.2. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, treat the cells with various concentrations of this compound (typically a serial dilution) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
3.3. Fluorescence Spectroscopy DNA Binding Assay
This protocol utilizes the intrinsic fluorescence of this compound to study its binding to DNA.
Materials:
-
This compound solution of known concentration
-
Calf thymus DNA (ctDNA) or specific oligonucleotide sequences
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM) in the Tris-HCl buffer.
-
Titrate increasing concentrations of ctDNA into the cuvette containing the this compound solution.
-
After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Measure the fluorescence emission spectrum of this compound (e.g., excitation at ~420 nm, emission scan from 450-600 nm).
-
Record the changes in fluorescence intensity at the emission maximum as a function of DNA concentration.
-
The binding of this compound to DNA will typically result in a change in its fluorescence properties (quenching or enhancement), which can be used to determine binding parameters such as the binding constant (K) and the number of binding sites (n) by fitting the data to appropriate binding models (e.g., the Scatchard equation).
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through multiple mechanisms. The following diagrams illustrate key signaling pathways and a general experimental workflow for its characterization.
Caption: this compound's Mechanism of Action as a Topoisomerase I Inhibitor.
Caption: Photo-activated Signaling Pathways of this compound.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Unveiling DNA Interactions: Coralyne Chloride as a Versatile Fluorescent Probe
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing Coralyne chloride as a fluorescent DNA probe. These detailed application notes and protocols provide a framework for leveraging this powerful tool in DNA detection, quantification, and cellular imaging. This compound, a synthetic protoberberine alkaloid, exhibits distinct fluorescent properties upon interaction with DNA, making it a valuable asset in various research applications.
Mechanism of Action: A Tale of Intercalation and Quenching
This compound primarily interacts with DNA through intercalation, inserting its planar aromatic ring system between the base pairs of the DNA double helix. This interaction is particularly favorable in guanine-cytosine (GC)-rich regions and shows a remarkable preference for triplex DNA structures over duplex DNA. This binding event significantly alters the photophysical properties of this compound. In its free form in solution, this compound exhibits native fluorescence. However, upon intercalation into duplex DNA, this fluorescence is typically quenched. This phenomenon of fluorescence quenching forms the basis for sensitive DNA quantification assays. Conversely, some derivatives of Coralyne have been engineered to act as "light-up" probes, where fluorescence is enhanced upon DNA binding.
Core Applications and Quantitative Insights
The unique DNA binding and fluorescent properties of this compound lend it to a variety of applications in molecular biology and drug discovery.
1. DNA Quantification: The fluorescence quenching of this compound upon binding to DNA can be harnessed for the quantitative analysis of DNA concentration. By measuring the decrease in fluorescence intensity, researchers can accurately determine the amount of DNA present in a sample.
2. DNA Structure-Specific Probing: this compound's high affinity for triplex DNA makes it an excellent tool for identifying and characterizing these non-canonical DNA structures, which are implicated in various biological processes and diseases.
3. Cellular Imaging: As a fluorescent molecule that binds to nucleic acids, this compound can be employed for staining the nuclei of cells, enabling visualization and analysis of nuclear morphology and DNA content.
To facilitate comparative analysis, the following tables summarize key quantitative data regarding this compound's interaction with DNA.
Table 1: Binding Affinity of this compound for Different DNA Structures
| DNA Structure | Binding Constant (K) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |
| Triplex DNA (poly(dT)·poly(dA)·poly(dT)) | 3.5 x 10⁶ | 0.29 | |
| Triplex DNA (poly[d(TC)]·poly[d(GA)]·poly[d(C+T)]) | 1.5 x 10⁶ | 0.67 | |
| Duplex DNA (poly[d(TC)]·poly[d(GA)]) | ~1.5 x 10⁴ | ~67 | |
| Antiparallel CGG Triplex DNA | 6.0 x 10⁶ | 0.17 | |
| Parallel CGC+ Triplex DNA | 4.0 x 10⁶ | 0.25 |
Table 2: Photophysical Properties of this compound
| Property | Free in Solution | Bound to Duplex DNA | Bound to Triplex DNA | Reference |
| Excitation Maximum (λex) | ~420 nm | ~420 nm | ~420 nm | |
| Emission Maximum (λem) | ~470 nm | ~470 nm (Quenched) | ~470 nm (Quenched) | |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.1 | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducible and accurate results.
Protocol 1: DNA Quantification using this compound Fluorescence Quenching
This protocol outlines the steps for determining DNA concentration based on the quenching of this compound fluorescence.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
DNA standards of known concentrations
-
Unknown DNA sample
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
Black microplates or cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in TE buffer. Protect from light.
-
Prepare a series of DNA standards (e.g., 0, 10, 20, 50, 100, 200 ng/µL) by diluting a stock of known concentration in TE buffer.
-
-
Assay Setup:
-
In a black microplate, add 50 µL of each DNA standard and the unknown DNA sample to separate wells.
-
Add 50 µL of the 10 µM this compound working solution to each well.
-
Mix gently by pipetting.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorometer to an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 470 nm.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 ng/µL DNA) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown DNA sample by interpolating its fluorescence intensity on the standard curve.
-
Protocol 2: Spectrofluorometric Titration to Determine DNA Binding Affinity
This protocol describes the determination of the binding constant of this compound to a specific DNA sequence.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Purified DNA of interest (e.g., specific oligonucleotide, plasmid) at a known concentration
-
Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.0)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the spectrofluorometer to an excitation wavelength of ~420 nm and an emission scan range of 440-600 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Titration:
-
Place a fixed concentration of this compound (e.g., 1 µM) in the cuvette with the binding buffer.
-
Record the initial fluorescence spectrum.
-
Make successive additions of small aliquots of the concentrated DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of added DNA.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K).
-
Protocol 3: Fluorescent Staining of Cell Nuclei
This protocol provides a method for visualizing cell nuclei using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cells grown on coverslips or in a multi-well imaging plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution of 1-5 µM this compound in PBS.
-
Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for DAPI or blue fluorescence (Excitation ~420 nm, Emission ~470 nm).
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
Application Notes and Protocols: Coralyne Chloride for DNA Triplex Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplex-forming oligonucleotides (TFOs) are synthetic strands of DNA that can bind to the major groove of a DNA duplex, forming a triple-helical structure. This targeted binding has significant potential in antigene therapies for modulating gene expression. The stability of these DNA triplexes is a critical factor for their therapeutic efficacy. Coralyne chloride is a planar, cationic, and fluorescent molecule known to be an effective stabilizer of DNA triplex structures.[1][2][3] It preferentially intercalates into the triplex structure, leading to a significant increase in its thermal stability.[1][4][5][6] These application notes provide detailed protocols for assessing the stabilization of DNA triplexes by this compound using common biophysical techniques.
Mechanism of Coralyne-Induced DNA Triplex Stabilization
This compound stabilizes DNA triplexes primarily through intercalation, where the planar aromatic system of the coralyne molecule inserts between the base triplets of the DNA triplex.[1][4][5] This intercalation is driven by strong π-π stacking interactions between coralyne and the DNA bases.[1][2] The binding preference of coralyne can be sequence-dependent, with a notable affinity for T·A·T triplets over C·G·C+ triplets.[5][7] The binding can also involve electrostatic interactions and may be influenced by the local DNA microenvironment.[1]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aspects of the interaction of the antibiotic coralyne with RNA: coralyne induces triple helix formation in poly(rA)•poly(rU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coralyne Chloride Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of coralyne chloride, a protoberberine alkaloid with known anti-cancer properties. The following sections detail the mechanism of action of this compound, protocols for key cytotoxicity assays, and a summary of its cytotoxic activity in various cancer cell lines.
Introduction to this compound
This compound is a synthetic compound that exhibits significant anti-proliferative and cytotoxic effects against a range of cancer cells. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase I, and the induction of programmed cell death, or apoptosis.[1] Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent. This document outlines standardized protocols for evaluating its effects on cell viability and elucidating its mechanism of action.
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily by inducing apoptosis through the activation of intrinsic and extrinsic signaling pathways. Upon cellular uptake, this compound can cause DNA damage, which activates DNA damage response pathways involving proteins such as ATM and ATR.[2] This leads to the activation of downstream effector caspases, like caspase-3, and the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c.[2] Studies have also implicated the involvement of the ATR-p38 MAPK-BAX and JAK2-STAT1-BAX signaling pathways in coralyne-induced apoptosis.
Below is a diagram illustrating the signaling pathways involved in this compound-induced apoptosis.
Quantitative Data Presentation
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in various cancer cell lines, and a summary of this data is presented below.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 75.55[1] |
| A549 | Lung Carcinoma | 72 | 59.79[1] |
| MCF-7 | Breast Adenocarcinoma | 24 | 76.4[1] |
| MCF-7 | Breast Adenocarcinoma | 72 | 21.9[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 76.4[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 19.1[1] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions, taking into account the absorbance values from the spontaneous and maximum release controls.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
6-well plates or culture tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Cell Harvesting: For adherent cells, detach them using trypsin and collect the supernatant. For suspension cells, collect the entire cell suspension.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
References
Application of Coralyne Chloride in Topoisomerase I Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coralyne chloride, a synthetic protoberberine alkaloid, has been identified as a potent inhibitor of human topoisomerase I.[1][2] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication, transcription, and recombination.[3] Its inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, making it a validated target for cancer therapy.[3] Coralyne acts as a topoisomerase I poison, stabilizing the covalent complex formed between the enzyme and DNA.[4][5] This mechanism is analogous to that of the well-characterized topoisomerase I inhibitor, camptothecin.[4][5]
These application notes provide detailed protocols for utilizing this compound in two key in vitro assays for studying topoisomerase I inhibition: the DNA Relaxation Assay and the DNA Cleavage Assay.
Quantitative Data Summary
The inhibitory potential of this compound and its derivatives against topoisomerase I has been evaluated in various studies. The following table summarizes key quantitative data, primarily focusing on the concentration required for 50% inhibition (IC50) in different assays.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 / EC50 | Reference |
| Coralyne | Clonogenic Survival | A549 | 45.80 µM | [6] |
| Coralyne | Cytotoxicity (48h) | A549 | 75.55 µM | [6] |
| Coralyne | Cytotoxicity (72h) | A549 | 59.79 µM | [6] |
| 5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride (Coralyne analogue) | Topoisomerase I Poison | Not specified | Similar activity to camptothecin | [7] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA. In the presence of an inhibitor like this compound, the supercoiled DNA will remain, while in the absence of an inhibitor, it will be relaxed by the enzyme. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA.[4]
-
This compound stock solution (in DMSO)
-
5x Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol in water
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled water
-
Microcentrifuge tubes
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
Distilled water to bring the volume to 18 µL
-
-
Enzyme Addition: Add 2 µL of diluted human Topoisomerase I enzyme to each reaction tube. The optimal amount of enzyme required to fully relax the supercoiled DNA should be determined empirically in a preliminary experiment.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) to ensure good separation of topoisomers.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, followed by destaining in water. Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
Topoisomerase I DNA Cleavage Assay
This assay is designed to determine if an inhibitor acts as a topoisomerase I poison by stabilizing the cleavable complex. This results in the accumulation of nicked or linearized DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA substrate[4]
-
10x Topoisomerase I Cleavage Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA
-
This compound stock solution (in DMSO)
-
0.5% SDS
-
Proteinase K (20 mg/mL)
-
5x Loading Dye
-
1% Agarose gel or denaturing polyacrylamide gel (if using radiolabeled substrate)
-
Ethidium bromide or autoradiography equipment
-
Distilled water
-
Microcentrifuge tubes
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.
-
2 µL of 10x Topoisomerase I Cleavage Buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
Distilled water to bring the volume to 18 µL
-
-
Enzyme Addition: Add 2 µL of human Topoisomerase I enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Formation of Cleavable Complex: Add 2 µL of 0.5% SDS to each tube to denature the enzyme and trap the covalent DNA-topoisomerase complex.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add 5 µL of 5x Loading Dye.
-
Gel Electrophoresis:
-
For plasmid DNA: Load samples onto a 1% agarose gel and run as described for the relaxation assay. Look for an increase in the nicked (open circular) or linearized form of the plasmid.
-
For radiolabeled substrate: Load samples onto a denaturing polyacrylamide gel and perform autoradiography to visualize the cleavage products.[4]
-
-
Visualization: Stain the agarose gel with ethidium bromide or expose the polyacrylamide gel to an X-ray film.
Visualizations
Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.
Caption: Mechanism of this compound as a Topoisomerase I poison.
References
- 1. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 2. Identification of topoisomerase I as the cytotoxic target of the protoberberine alkaloid coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerase I function by coralyne and 5,6-dihydrocoralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coralyne and related compounds as mammalian topoisomerase I and topoisomerase II poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coralyne Chloride as a Radiosensitizer in A549 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coralyne chloride, a synthetic protoberberine isoquinoline alkaloid, has demonstrated potential as a radiosensitizing agent in non-small cell lung cancer A549 cells. This document provides a comprehensive overview of its application, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. The primary mechanism of action involves the upregulation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), which leads to an attenuation of the radiation-induced G2/M cell cycle arrest, thereby enhancing the cytotoxic effects of ionizing radiation.[1][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound in A549 Cells
The cytotoxicity of this compound was evaluated using a propidium iodide-based assay and a long-term clonogenic survival assay.
| Assay Type | Time Point | Parameter | Value |
| Propidium Iodide Assay | 48 hours | EC50 | 75.55 µM |
| Propidium Iodide Assay | 72 hours | EC50 | 59.79 µM |
| Clonogenic Survival Assay | 24 hours | IC50 | 45.80 µM |
| Clonogenic Survival Assay | 24 hours | IC75 | 24.82 µM |
Data extracted from a study on the radiosensitizing effect of coralyne on human alveolar epithelial cancer A549 cells.[1]
Table 2: Radiosensitizing Effect of this compound on A549 Cells (Clonogenic Survival Assay)
A549 cells were pre-treated with 25 µM this compound for 24 hours before exposure to varying doses of X-ray radiation.
| Treatment Group | Radiation Dose (Gy) | Survival Fraction (Mean ± SD) |
| Radiation Only | 1 | ~0.85 |
| Radiation Only | 2 | ~0.60 |
| Radiation Only | 3 | ~0.35 |
| Radiation Only | 4 | ~0.20 |
| Radiation Only | 5 | ~0.10 |
| Coralyne (25 µM) + Radiation | 1 | ~0.60 |
| Coralyne (25 µM) + Radiation | 2 | ~0.30 |
| Coralyne (25 µM) + Radiation | 3 | ~0.15 |
| Coralyne (25 µM) + Radiation | 4 | ~0.05 |
| Coralyne (25 µM) + Radiation | 5 | <0.05 |
The survival curve parameters for the combined treatment were α = 0.592 ± 0.048 Gy⁻¹ and β = 0.031 ± 0.015 Gy⁻².[1][4]
Table 3: Effect of this compound and/or Radiation on A549 Cell Cycle Distribution
Cells were treated with this compound for 24 hours, followed by irradiation and another 24 hours of incubation.
| Treatment Group | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (0.1% DMSO) | ~55% | ~25% | ~20% |
| Coralyne (25 µM) | ~55% | ~25% | ~20% |
| Radiation (2 Gy) | ~20% | ~15% | ~65% |
| Coralyne (1 µM) + Radiation (2 Gy) | ~25% | ~20% | ~55% |
| Coralyne (5 µM) + Radiation (2 Gy) | ~30% | ~25% | ~45% |
| Coralyne (10 µM) + Radiation (2 Gy) | ~40% | ~25% | ~35% |
| Coralyne (25 µM) + Radiation (2 Gy) | ~50% | ~25% | ~25% |
Data indicates that this compound abrogates the radiation-induced G2/M arrest in a dose-dependent manner.[1][4][5]
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: F12 Ham cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.[1]
Experimental Workflow
Caption: Experimental workflow for evaluating the radiosensitizing effects of this compound.
Clonogenic Survival Assay
-
Seed A549 cells in 6-well plates at a density of 400 cells per well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with 25 µM this compound or vehicle control (0.1% DMSO) for 24 hours.
-
Irradiate the plates with X-rays at doses of 1, 2, 3, 4, and 5 Gy.
-
Incubate the plates for 11-13 days to allow for colony formation.
-
Fix the colonies with a solution of 70% ethanol and 0.25% paraformaldehyde.
-
Stain the colonies with 0.1% Coomassie brilliant blue in a solution of 45% methanol and 5% acetic acid.
-
Count colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (number of colonies formed / number of cells seeded)
-
SF = (number of colonies formed after treatment) / (number of cells seeded x PE)
-
Cell Cycle Analysis
-
Seed A549 cells in 6-well plates and allow them to attach.
-
Treat cells with this compound (1, 5, 10, 25 µM) or vehicle control for 24 hours.
-
Irradiate the cells with 2 Gy of X-rays.
-
Incubate for an additional 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for CDKN1A
-
Seed A549 cells and treat with this compound and/or radiation as described for the cell cycle analysis.
-
After 24 hours of post-irradiation incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30-50 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDKN1A (p21) overnight at 4°C. A rabbit polyclonal antibody is a common choice, typically used at a dilution of 1:500-1:2000.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as GAPDH or β-actin.
Signaling Pathway
Caption: Proposed signaling pathway of coralyne-induced radiosensitization in A549 cells.
Concluding Remarks
This compound enhances the sensitivity of A549 cancer cells to ionizing radiation by upregulating CDKN1A, which in turn attenuates the radiation-induced G2/M checkpoint. This leads to mitotic catastrophe and enhanced cell death. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound as an adjunct to radiotherapy in non-small cell lung cancer. Further investigation into the precise effects on DNA repair pathways and the induction of apoptosis is warranted to fully elucidate its mechanism of action.
References
- 1. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of t… [ouci.dntb.gov.ua]
- 4. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Coralyne chloride solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Coralyne chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic protoberberine alkaloid with anti-cancer and fluorescent properties, making it a valuable tool in various research applications.[1][2] However, its planar, hydrophobic structure and tendency to self-aggregate in aqueous solutions through stacking interactions can lead to poor solubility, posing a challenge for experimental reproducibility and the preparation of concentrated stock solutions.[3][4]
Q2: What is the expected solubility of this compound in water?
Q3: Does the choice of counter-ion affect Coralyve's solubility?
A3: Yes, the counter-ion can influence solubility. For instance, while the chloride and sulfoacetate salts of Coralyne have similar solubilities in water, more concentrated and stable solutions of the sulfoacetate salt can be prepared by including sodium hydroxide in the solvent.[5]
Q4: How does pH influence the solubility of this compound?
A4: this compound exists in equilibrium with 6'-acetylpapaverine in aqueous solutions, but significant amounts of the latter only exist at a pH above 10.[5] While its solubility is similar in water and dilute sodium hydroxide, extreme pH values can influence its chemical stability.[5] For most applications, working with buffers in the physiological pH range (6.8-7.4) is common, but solubility might be enhanced at a slightly acidic or basic pH depending on the specific buffer system.
Q5: Is this compound sensitive to light?
A5: Yes, this compound can undergo a photochemical reaction in aqueous solutions when exposed to visible light.[5] It is crucial to protect solutions from light to prevent degradation and potential changes in solubility and activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolving in aqueous buffer | Low intrinsic solubility, aggregation. | 1. Reduce Concentration: Start with a lower target concentration. 2. Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid boiling. 3. Sonication: Use a sonicator bath to break up aggregates and facilitate dissolution. 4. pH Adjustment: Test the solubility in a small range of pH values around your target pH. |
| Cloudiness or turbidity in the solution over time | Aggregation, precipitation, or photochemical degradation. | 1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.[5] 2. Filter Sterilize: If appropriate for the application, filter the solution through a 0.22 µm filter to remove small aggregates.[6] 3. Use Freshly Prepared Solutions: Due to its tendency to aggregate, it is best to use freshly prepared solutions for experiments. |
| Inconsistent experimental results | Variable solubility and aggregation between experiments. | 1. Standardize Solution Preparation: Develop a consistent protocol for preparing this compound solutions, including details on solvent, temperature, mixing time, and light protection. 2. Consider Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting into the aqueous buffer. Note that the final concentration of the co-solvent should be compatible with your experimental system. |
| Difficulty achieving desired high concentration | Exceeding the solubility limit in the chosen buffer. | 1. Formulate with a Different Salt: If possible, consider using the sulfoacetate salt of Coralyne with sodium hydroxide in the solvent for higher concentrations.[5] 2. Explore Solubilizing Excipients: Investigate the use of cyclodextrins or other pharmaceutical-grade solubilizers, ensuring they do not interfere with your experiment. |
Quantitative Data Summary
| Parameter | Observation | Reference |
| Solubility in Water vs. Dilute NaOH | Similar solubility. | [5] |
| Sulfoacetate Salt Stability | More concentrated and stable solutions can be prepared with the sulfoacetate salt in the presence of sodium hydroxide. | [5] |
| Aggregation Behavior | Readily aggregates in aqueous solution due to its planar and hydrophobic character.[3] | [3][4] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Aqueous Solution
-
Weigh the desired amount of this compound powder in a microfuge tube.
-
Add the required volume of the desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes and carefully collect the supernatant.
-
Protect the solution from light by storing it in an amber tube or wrapping the tube in aluminum foil.
-
Use the solution immediately for the best results.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol. Ensure the chosen co-solvent is compatible with the downstream application.
-
Once fully dissolved, slowly add the aqueous buffer of choice to the desired final volume while vortexing to prevent precipitation.
-
The final concentration of the organic co-solvent should be kept to a minimum (typically ≤1% v/v) in the final experimental solution to avoid solvent-induced artifacts.
-
Protect the stock solution from light and store it at -20°C or -80°C for long-term storage.[6] Before use, thaw the solution and bring it to room temperature.
Visualizations
Caption: A workflow diagram illustrating the steps to improve this compound solubility.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. New aspects of the interaction of the antibiotic coralyne with RNA: coralyne induces triple helix formation in poly(rA)•poly(rU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization and stabilization of the cytotoxic agent coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing Coralyne Chloride Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Coralyne chloride in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring efficient troubleshooting and experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a protoberberine alkaloid compound known for its anti-cancer properties.[1][2][3] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] By poisoning topoisomerase I, this compound leads to the accumulation of DNA strand breaks, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][4] Additionally, Coralyne can act as a photosensitizing agent, with its anti-cancer effects being significantly enhanced upon exposure to ultraviolet A (UVA) light.[5]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on published data, a broad starting range to consider is 1 µM to 100 µM.[1][6] For initial screening, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q3: How does incubation time affect the cytotoxicity of this compound?
The cytotoxic effect of this compound is both dose- and time-dependent.[6] Longer incubation times generally result in increased cell death at lower concentrations. For example, the IC50 values for MCF-7 and MDA-MB-231 breast cancer cell lines were significantly lower after 72 hours of treatment compared to 24 hours.[1] It is crucial to perform time-course experiments to identify the optimal endpoint for your specific assay.
Troubleshooting Guide
Q1: I am observing high variability in my cell viability results between replicates. What could be the cause?
High variability in cell-based assays can stem from several factors.[7][8] Common issues include:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or a different solvent.
-
Inconsistent incubation times: Staggering the addition of reagents can lead to differences in treatment duration. Plan your workflow to minimize time discrepancies.
Q2: My IC50 value for this compound is much higher/lower than what is reported in the literature. Why might this be?
Discrepancies in IC50 values can be attributed to several factors:
-
Different cell line sensitivities: Cell lines exhibit varying sensitivities to cytotoxic agents.
-
Assay method: Different viability assays (e.g., MTT, MTS, ATP-based) measure different cellular parameters and can yield different IC50 values.[9]
-
Cell culture conditions: Factors such as passage number, cell density, and media composition can influence drug response.[7][8]
-
Purity of the compound: The purity of the this compound used can affect its potency.
Q3: I am not observing any significant cell death even at high concentrations of this compound. What should I check?
-
Compound stability: Ensure your this compound stock solution is properly stored (typically at -20°C, protected from light) and has not degraded.[3]
-
Solvent issues: this compound is often dissolved in DMSO.[6] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay wells is low (typically ≤ 0.5%) and that you have a vehicle control (media with the same concentration of DMSO without the compound).
-
Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
UVA activation: The cytotoxic effects of Coralyne can be significantly enhanced with UVA light.[5] If you are not observing the desired effect, consider incorporating a UVA irradiation step into your protocol.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 48 | 75.55 | [6] |
| A549 | Lung Adenocarcinoma | 72 | 59.79 | [6] |
| MCF-7 | Breast Cancer | 24 | 76.4 | [1] |
| MCF-7 | Breast Cancer | 72 | 21.9 | [1] |
| MDA-MB-231 | Breast Cancer | 24 | 76.4 | [1] |
| MDA-MB-231 | Breast Cancer | 72 | 19.1 | [1] |
| MCF-10A | Normal Breast Epithelial | 24 | 99 | [1] |
| MCF-10A | Normal Breast Epithelial | 72 | 91 | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways and Workflows
The following diagrams illustrate key processes related to this compound's mechanism of action and experimental design.
Caption: Mechanism of this compound inducing apoptosis.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Topoisomerase inhibitor coralyne photosensitizes DNA, leading to elicitation of Chk2-dependent S-phase checkpoint and p53-independent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]
- 9. researchgate.net [researchgate.net]
Photodegradation and stability of Coralyne chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and photodegradation of Coralyne chloride solutions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity | 1. Photodegradation: The solution was exposed to ambient or UV light. 2. Incorrect pH: The pH of the solution is not optimal for stability. 3. Improper Storage: The solution was not stored at the recommended temperature or was subjected to multiple freeze-thaw cycles. | 1. Protect from light: Prepare and handle solutions in a dark room or use amber-colored vials. Wrap containers in aluminum foil. 2. Maintain appropriate pH: Ensure the solution's pH is below 10 to prevent the formation of less active species.[1] 3. Follow storage guidelines: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Change in solution color or appearance | 1. Photodegradation: Exposure to light can lead to the formation of degradation products, potentially altering the color of the solution. 2. Precipitation: The concentration of this compound may exceed its solubility in the chosen solvent. | 1. Minimize light exposure: Work in low-light conditions and use light-blocking containers. 2. Check solubility: Ensure the concentration is within the solubility limits for the solvent. Gentle warming or sonication may aid dissolution. |
| Inconsistent results between experiments | 1. Variable light exposure: Inconsistent protection from light can lead to varying levels of degradation. 2. Inconsistent solution preparation: Variations in pH, solvent, or concentration can affect stability. | 1. Standardize light protection: Implement a consistent protocol for handling the solution in a light-protected manner. 2. Standardize solution preparation: Document and adhere to a strict protocol for preparing solutions. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation: The extra peaks are likely photodegradation products. | 1. Confirm degradation: Run a control sample that has been rigorously protected from light. 2. Characterize peaks: Use a stability-indicating HPLC method and consider LC-MS analysis to identify the degradation products. |
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solutions?
A1: For long-term storage, aliquoted stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month in sealed, light-protected containers.[2] Avoid repeated freeze-thaw cycles. For short-term use, solutions should be protected from light and kept at 4°C.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is highly susceptible to photodegradation when in solution and exposed to visible light.[1] This photochemical reaction is believed to be a photohydration process.[1] It is crucial to handle and store all this compound solutions with protection from light.
Q3: What is the effect of pH on the stability of this compound solutions?
A3: The pH of the solution is a critical factor for the stability of this compound. At a pH below 10, the active coralynium ion is the predominant species.[1] Above this pH, an equilibrium with 6'-acetylpapaverine is established, which may affect the compound's activity.[1]
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway upon exposure to light is presumed to be photohydration.[1] The exact structures of all photodegradation products are not well-defined in the literature. To identify unknown degradation products in your samples, techniques such as HPLC coupled with mass spectrometry (LC-MS) are recommended.
Q5: How can I monitor the degradation of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying the concentration of this compound and detecting the formation of degradation products over time. UV-Vis spectrophotometry can also be used for quantitative analysis.
Quantitative Data on Photodegradation
Table 1: Half-life of MPB-07 in aqueous solution at pH 7.4 under artificial daylight (2300 Lux) [3]
| Concentration (µM) | Half-life (hours) |
| 1 | 0.681 ± 0.047 |
| 10 | 1.32 ± 0.09 |
| 50 | 2.87 ± 0.18 |
| 125 | 4.54 ± 0.28 |
This data is for the related compound MPB-07 and should be used as a general guide to the potential photosensitivity of this compound.
Experimental Protocols
Protocol 1: General Procedure for Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound solutions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer) at a known concentration.
-
Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
-
Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil.
-
-
Light Exposure:
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Suitable light sources include a cool white fluorescent lamp and a near-UV fluorescent lamp.[4]
-
Place the "dark control" sample alongside the test samples in the photostability chamber.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from the test and dark control samples.
-
Analyze the aliquots using a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and detect any degradation products.
-
Compare the chromatograms of the exposed samples to the dark control to assess the extent of photodegradation.
-
Protocol 2: Suggested Stability-Indicating HPLC Method
The following is a general HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Coralyne has absorbance maxima in the UV-Vis spectrum that can be used for detection. A diode array detector (DAD) is recommended to monitor multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Solubilization and stabilization of the cytotoxic agent coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Troubleshooting Coralyne chloride assay variability
This guide provides troubleshooting advice and frequently asked questions for researchers using Coralyne chloride in fluorescence-based assays, particularly for studying triplex DNA interactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates can stem from several sources, ranging from pipetting inaccuracies to inconsistencies in reaction conditions.
-
Pipetting Errors: Small volumes of concentrated reagents can be difficult to dispense accurately. Ensure your pipettes are calibrated and use a master mix for your working solutions to minimize well-to-well differences.
-
Inconsistent Incubation Times: The binding of Coralyne and any competing ligands to DNA is a time-dependent process. Ensure that all wells are incubated for the same duration before reading the fluorescence.
-
Temperature Fluctuations: Temperature can affect the stability of triplex DNA and the fluorescence quantum yield of Coralyne.[1] Allow plates to equilibrate to the reader's temperature before measurement and avoid temperature gradients across the plate.
-
Well Position Effects: The outer wells of a microplate can be more susceptible to evaporation, leading to changes in reagent concentrations. Consider using a plate sealer or avoiding the outer wells for critical experiments.
Q2: My fluorescence signal is very low or completely absent. What could be the cause?
A weak or absent signal suggests a problem with one of the core components of the assay or the instrument settings.
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for Coralyne. While exact values can vary with buffer conditions and DNA binding, typical excitation is around 420 nm and emission is measured around 440-450 nm.
-
Reagent Degradation: Coralyne is light-sensitive and can photobleach. Store Coralyne solutions protected from light. Prepare fresh working solutions for each experiment.
-
Fluorescence Quenching: The fluorescence of Coralyne is known to be quenched upon intercalation into triplex DNA.[2][3] Furthermore, the presence of guanine bases in the DNA sequence can also quench Coralyne's fluorescence through photoinduced electron transfer (PET).[4]
-
Inactive Components: Verify the concentration and integrity of your DNA and Coralyne stocks.
Q3: I am observing a high background fluorescence signal. How can I reduce it?
High background can mask the specific signal from your assay, reducing its dynamic range.
-
Contaminated Reagents or Buffers: Some buffers or additives may have intrinsic fluorescence. Test each component of your assay buffer in the plate reader. The use of detergents like Tween-20 is common, but some can be fluorescent.[5]
-
Non-Specific Binding: Coralyne may bind non-specifically to the walls of the microplate. Using black, non-binding surface plates is recommended to minimize this.[6] Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can also help.
-
Light Leakage or Scratched Plates: Ensure the plate reader's chamber is light-tight. Inspect plates for scratches or dust, which can scatter light and increase background readings.
Q4: The results of my intercalator displacement assay are not as expected. Why?
The Coralyne intercalator displacement assay relies on a delicate equilibrium. Unexpected results often point to issues with the DNA substrate or the test compound.
-
Poor Triplex DNA Formation: The stability of the triplex DNA is paramount. This structure is often pH-dependent, typically requiring slightly acidic conditions (pH < 7) for the formation of Hoogsteen hydrogen bonds in pyrimidine-purine-pyrimidine motifs.[7] Ensure your buffer pH and ionic strength are optimized for your specific DNA sequence.
-
DNA Sequence Specificity: Coralyne shows a binding preference for T·A·T triplets over C·G·C+ triplets.[2][3] If your DNA sequence is not optimized for Coralyne binding, the initial fluorescence quenching will be minimal, leading to a poor signal window for a displacement assay.
-
Compound Insolubility or Interference: Your test compound may be precipitating in the assay buffer or may be intrinsically fluorescent at the wavelengths used for Coralyne, causing interference. Always measure the fluorescence of the compound alone in the assay buffer as a control.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues.
Problem: High Coefficient of Variation (%CV) in Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes. Prepare a master mix of reagents. Use reverse pipetting for viscous solutions. |
| Temperature Gradients | Equilibrate the plate to the reader's temperature for at least 15 minutes. Avoid stacking plates. |
| Evaporation from Wells | Use adhesive plate seals. Avoid using the outermost wells of the plate. |
| Bubbles in Wells | Centrifuge the plate briefly after adding all reagents. Visually inspect wells before reading. |
Problem: Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the concentrations of both Coralyne and the triplex DNA to find the optimal ratio that provides significant quenching upon binding. A typical starting point is in the low micromolar range.[2] |
| Incorrect Buffer Composition | Optimize the buffer pH and salt concentration to ensure maximal triplex DNA stability. Common buffers include MES, Bis-Tris, or phosphate buffers, but their compatibility should be verified.[5][8] |
| High Background Fluorescence | Use black, low-binding microplates.[6] Screen individual buffer components for intrinsic fluorescence. |
| Photobleaching | Minimize the exposure of Coralyne solutions and assay plates to light. Use the lowest possible excitation intensity on the plate reader that still provides a stable signal. |
| DNA Sequence Not Ideal | Use a DNA sequence with a high proportion of T·A·T triplets to maximize Coralyne intercalation and initial signal quenching.[3] |
Experimental Protocols
Protocol 1: Basic Coralyne-Triplex DNA Binding Assay
This protocol establishes the baseline fluorescence quenching upon Coralyne binding to triplex DNA.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for triplex formation (e.g., 50 mM MES, 100 mM NaCl, pH 6.5). The optimal buffer may vary depending on the DNA sequence.[7]
-
DNA Stock: Prepare a concentrated stock of the triplex-forming oligonucleotide in the assay buffer. Anneal if necessary by heating to 95°C and slowly cooling to room temperature.
-
Coralyne Stock: Prepare a concentrated stock solution of this compound in DMSO and store protected from light.
-
-
Assay Procedure:
-
In a black 96-well plate, add the assay buffer.
-
Add the triplex DNA to a final concentration of 1-2 µM.
-
Add this compound to a final concentration of 1-2 µM.
-
Include control wells: buffer only, buffer + Coralyne, and buffer + DNA.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure fluorescence using an appropriate plate reader (e.g., Excitation: ~420 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only) from all readings.
-
Compare the fluorescence of "Coralyne + DNA" to "Coralyne only". A significant decrease in fluorescence indicates binding and quenching.
-
Protocol 2: Coralyne Intercalator Displacement Assay
This protocol is used to screen for compounds that bind to and stabilize triplex DNA.
-
Reagent Preparation:
-
Prepare Assay Buffer, DNA Stock, and Coralyne Stock as described in Protocol 1.
-
Test Compound Stock: Prepare serial dilutions of the test compound in DMSO or the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the assay buffer, triplex DNA (final conc. ~1 µM), and this compound (final conc. ~1 µM).
-
Add varying concentrations of the test compound to the wells.
-
Include control wells: Coralyne + DNA (no compound), and wells with the test compound alone to check for intrinsic fluorescence.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure fluorescence at the optimal wavelengths for Coralyne.
-
-
Data Analysis:
-
Subtract the fluorescence of the test compound alone from the corresponding assay wells.
-
Calculate the percentage of fluorescence recovery relative to the "Coralyne + DNA" control. An increase in fluorescence suggests that the test compound is displacing Coralyne from the triplex DNA.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | 0.5 - 0.8 µM | Coralyne binding to d(T)6·d(A)6·d(T)6 triplex DNA at 298 K. | [2][3] |
| Typical DNA Concentration | 1 - 2 µM | For initial binding and displacement assays. | [9] |
| Typical Coralyne Concentration | 1 - 2 µM | Should be close to the DNA concentration for optimal quenching. | [9] |
| Optimal pH | < 7.0 | For triplexes requiring Hoogsteen bonds (e.g., C·G·C+). | [7] |
Visualizations
Molecular Interaction Pathway
References
- 1. A ‘light-up’ intercalator displacement assay for detection of triplex DNA stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Coralyne Chloride and Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coralyne chloride in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence studies?
This compound is a fluorescent protoberberine alkaloid. It is known to intercalate into DNA and can be utilized as a fluorescent probe for detecting nucleic acids. Its fluorescent properties make it a valuable tool in various biological and biochemical assays.
Q2: What are the spectral properties of this compound?
This compound typically exhibits an excitation maximum around 420 nm. Its emission spectrum is broad, ranging from approximately 450 nm to 650 nm, with a peak emission wavelength of about 472 nm. When bound to DNA, its absorption spectrum may show local maxima at both ~420 nm and ~440 nm.
Q3: Can this compound interfere with other common fluorescent dyes?
Yes, there is a potential for spectral overlap between this compound and other fluorescent dyes, particularly those with emission spectra in the blue to green range. This can lead to bleed-through or Förster Resonance Energy Transfer (FRET), complicating data analysis.
Troubleshooting Guide
Issue 1: I am observing unexpected signal in my DAPI/Hoechst channel when using this compound.
-
Problem: The emission spectrum of this compound can overlap with the emission spectra of blue fluorescent dyes like DAPI and Hoechst.[1][2][3][4][5][6][7] This "bleed-through" can lead to a false positive signal in the DAPI/Hoechst channel.
-
Solution:
-
Perform Single-Stain Controls: Prepare control samples stained only with this compound and image them using the DAPI/Hoechst filter set. This will help you quantify the amount of bleed-through. Similarly, image a sample stained only with DAPI or Hoechst to see if there is any signal in the this compound channel.[8]
-
Sequential Imaging: If your microscopy system allows, acquire images sequentially. Excite with the appropriate wavelength for DAPI/Hoechst first and capture the emission, then switch to the excitation wavelength for this compound and capture its emission. This prevents simultaneous excitation and reduces the chance of bleed-through.[9]
-
Spectral Unmixing: For confocal microscopes with spectral detectors, linear spectral unmixing can be a powerful tool to separate the emission signals from this compound and DAPI/Hoechst based on their unique spectral profiles.[10][11][12][13][14]
-
Issue 2: My fluorescein (FITC) signal appears quenched or altered when this compound is present.
-
Problem: The emission spectrum of this compound has the potential to overlap with the excitation spectrum of fluorescein (FITC).[15][16][17][18][19] This can lead to Förster Resonance Energy Transfer (FRET), where the energy from the excited this compound is transferred to fluorescein, potentially quenching the coralyne fluorescence and sensitizing the fluorescein emission.
-
Solution:
-
FRET Analysis: If FRET is suspected, you can perform specific FRET measurements, such as acceptor photobleaching or sensitized emission detection, to confirm the energy transfer.[20][21][22][23]
-
Use a Different Fluorophore Combination: If FRET is undesirable for your experiment, consider using a fluorescent dye with a larger Stokes shift or with excitation and emission spectra that are more separated from this compound.
-
Control Experiments: Always run control experiments with each fluorophore individually to establish their baseline fluorescence characteristics in your experimental system.
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound | ~420 | ~472 (broad, 450-650) | - |
| DAPI (bound to DNA) | ~359 | ~461 | High (Emission overlap)[1][4][5][7] |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | High (Emission overlap)[1][2][3][6] |
| Fluorescein (FITC) | ~495 | ~519 | Moderate (Potential for FRET)[15][16][17][18][19] |
| Rhodamine B | ~546 | ~567 | Low (Minimal spectral overlap)[24][][26][27] |
Experimental Protocols
Protocol 1: Assessing Spectral Bleed-Through
-
Prepare Single-Stain Control Samples:
-
Sample A: Cells or sample of interest stained only with this compound.
-
Sample B: Cells or sample of interest stained only with the other fluorescent dye (e.g., DAPI).
-
Sample C: Unstained cells or sample (autofluorescence control).
-
-
Image Acquisition:
-
Image Sample A using both the this compound filter set and the filter set for the other dye.
-
Image Sample B using both filter sets.
-
Image Sample C using both filter sets to determine the level of autofluorescence.
-
-
Analysis:
-
Quantify the fluorescence intensity in the "wrong" channel for each single-stained sample. This will give you the percentage of bleed-through.
-
Protocol 2: Linear Spectral Unmixing
-
Acquire Reference Spectra:
-
On a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) for each of your single-stained control samples (this compound alone and the other dye alone). These will serve as your reference spectra or "fingerprints".
-
-
Acquire Image of Doubly-Stained Sample:
-
Acquire a lambda stack of your sample stained with both this compound and the other dye.
-
-
Perform Linear Unmixing:
Mandatory Visualization
Caption: Potential spectral interference between this compound and other dyes.
Caption: Troubleshooting workflow for fluorescence interference issues.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 7. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 18. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 20. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 22. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 23. unige.ch [unige.ch]
- 24. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 26. FluoroFinder [app.fluorofinder.com]
- 27. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide: Coralyne Chloride vs. Ethidium Bromide for DNA Visualization
In the realm of molecular biology, the visualization of DNA is a cornerstone of various research applications, from routine plasmid verification to the analysis of PCR products. For decades, ethidium bromide (EtBr) has been the go-to fluorescent dye for this purpose. However, its mutagenic properties have prompted a continuous search for safer and more effective alternatives. This guide provides a detailed, evidence-based comparison of Coralyne chloride and ethidium bromide for DNA visualization, with a focus on their performance, mechanism of action, and safety profiles.
At a Glance: Key Differences
While both this compound and ethidium bromide are DNA intercalators, their suitability for DNA visualization in electrophoretic gels differs dramatically. Ethidium bromide exhibits a significant enhancement of fluorescence upon binding to DNA, making it an excellent stain. In stark contrast, this compound's fluorescence is quenched upon DNA interaction, rendering it unsuitable for this application.
Performance and Fluorescence Properties
The efficacy of a DNA stain is primarily determined by its fluorescence characteristics when bound to DNA. An ideal stain should exhibit a low fluorescence background when free in solution and a high quantum yield upon intercalation into the DNA helix.
Ethidium Bromide: As a classic intercalating agent, ethidium bromide's planar structure inserts itself between the base pairs of double-stranded DNA.[1] This binding event leads to a conformational change that enhances its fluorescence emission significantly when exposed to UV light.[2] The fluorescence of free EtBr in an aqueous solution is relatively low, but it can increase by approximately 20-fold upon binding to DNA.[3] This results in bright, distinct orange bands on a dark background under UV transillumination, allowing for the detection of as little as 0.5 to 5.0 ng of DNA per band.[4]
This compound: Coralyne is a protoberberine alkaloid that also intercalates into DNA, showing a preference for GC-rich regions.[5] However, unlike ethidium bromide, the fluorescence of this compound is significantly quenched upon binding to DNA. This quenching effect is attributed to photoinduced electron transfer between the dye and the guanine bases of DNA.[5] While free Coralyne fluoresces, with an emission peak around 472 nm when excited at 420 nm, this fluorescence diminishes upon DNA binding, making it counterintuitive for visualizing DNA bands in a gel where a strong signal is required.[1]
Quantitative Comparison of Fluorescence Properties
| Property | This compound | Ethidium Bromide |
| Excitation Maximum (Bound to DNA) | ~420 nm | 300 nm and 520 nm[4] |
| Emission Maximum (Bound to DNA) | ~472 nm (fluorescence is quenched)[1] | 590 nm[4] |
| Fluorescence Change upon DNA Binding | Significant Quenching[5] | ~20-fold Enhancement[3] |
| Quantum Yield (Free in solution) | Data not readily available | Low |
| Quantum Yield (Bound to DNA) | Very Low (due to quenching) | Significantly Increased |
| Detection Limit | Not applicable for visualization | 0.5 - 5.0 ng/band[4] |
Mechanism of Action: DNA Intercalation
Both molecules share a similar primary mechanism of binding to DNA through intercalation.
Ethidium Bromide: The planar tricyclic phenanthridine ring system of ethidium bromide inserts itself between the stacked base pairs of double-stranded DNA.[3] This unwinds the DNA helix slightly and alters its conformation, weight, and flexibility.[1]
This compound: Coralyne also possesses a planar structure that allows it to intercalate between DNA base pairs.[5] Studies have shown that one Coralyne molecule can intercalate for every two DNA base pairs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edvotek.com [edvotek.com]
Validating Coralyne Chloride-DNA Binding: A Comparative Guide to DNase I Footprinting and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the precise binding site of a small molecule to DNA is a critical step in understanding its mechanism of action. Coralyne chloride, a planar cationic molecule known for its DNA intercalating properties, has been a subject of interest for its potential therapeutic applications. This guide provides a comprehensive comparison of DNase I footprinting and other experimental techniques for validating and characterizing the interaction between this compound and DNA, complete with experimental data and detailed protocols.
This compound: A DNA Intercalator with Sequence Preference
This compound is known to interact with double-stranded and triple-stranded DNA structures.[1][2] Its planar aromatic system allows it to insert between the base pairs of the DNA helix, a process known as intercalation.[2] Studies have shown that Coralyne exhibits a preference for certain DNA sequences, particularly T·A·T triplets in intramolecular DNA triple helices.[1][3] This sequence-selective binding is a key aspect of its potential as a targeted therapeutic agent.
DNase I Footprinting: Mapping the Binding Landscape
DNase I footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment.[4][5] The principle lies in the ability of a bound ligand, such as this compound, to protect the DNA phosphodiester backbone from cleavage by the endonuclease DNase I.[4][5] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region where the DNA ladder is absent.[5]
Experimental Workflow for DNase I Footprinting
The following diagram illustrates the typical workflow for a DNase I footprinting experiment to validate this compound-DNA binding.
Caption: Workflow of DNase I footprinting for Coralyne-DNA binding.
Detailed Experimental Protocol for DNase I Footprinting with this compound
This protocol is synthesized from general DNase I footprinting procedures and specific considerations for small molecule-DNA interactions.[6][7][8]
1. Preparation of Labeled DNA Fragment:
-
A DNA fragment of interest (typically 100-300 bp) is labeled at one end (either 5' or 3') with a radioactive isotope like ³²P or a fluorescent dye.[9]
-
The labeled DNA is purified to remove unincorporated labels.
2. Binding Reaction:
-
The labeled DNA fragment (e.g., 10,000-20,000 cpm per reaction) is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂).[7]
-
A control reaction without this compound is always included.
-
The binding reaction is allowed to reach equilibrium, typically by incubating for 30 minutes at room temperature.
3. DNase I Digestion:
-
A freshly diluted solution of DNase I is added to each reaction tube. The concentration of DNase I should be optimized beforehand to achieve partial digestion of the DNA.
-
The digestion is allowed to proceed for a short and precisely controlled time (e.g., 1-2 minutes) at room temperature.
4. Reaction Termination and Sample Preparation:
-
The digestion is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) to inactivate the DNase I and a loading dye (e.g., formamide, bromophenol blue).[7]
-
The DNA fragments are denatured by heating the samples.
5. Gel Electrophoresis and Visualization:
-
The denatured DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.
-
The gel is dried and exposed to an X-ray film (for radioactive labels) or scanned (for fluorescent labels) to visualize the DNA fragments. The region protected by this compound will appear as a "footprint" where bands are absent compared to the control lane.
Comparison of Methods for Validating this compound-DNA Binding
While DNase I footprinting provides high-resolution information on the binding site, a comprehensive understanding of this compound's interaction with DNA is best achieved by combining data from multiple techniques. The following table compares DNase I footprinting with other commonly used methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| DNase I Footprinting | Enzymatic cleavage of the DNA backbone is inhibited by the bound ligand.[4] | Precise location and size of the binding site.[4] | High resolution.[4] Can determine binding affinity through titration.[8] | Can be labor-intensive. Requires labeled DNA.[7] |
| UV-Visible Spectroscopy | Changes in the absorbance spectrum of Coralyne upon binding to DNA.[1] | Confirmation of binding, determination of binding constants (Kd).[1] | Relatively simple and rapid. Provides quantitative binding data. | Does not provide information on the specific binding site. |
| Circular Dichroism (CD) Spectroscopy | Changes in the CD spectrum of DNA upon intercalation of Coralyne.[1] | Information on conformational changes in the DNA upon binding.[1] | Sensitive to structural changes in macromolecules. | Does not provide precise binding site information. |
| UV Melting (Tm) Analysis | The melting temperature (Tm) of DNA increases upon stabilization by a binding ligand.[1] | Information on the stabilization of the DNA duplex or triplex by Coralyne.[1] | Provides thermodynamic data on binding. | Indirect measure of binding; does not reveal the binding site. |
| Fluorescence Spectroscopy | Changes in the fluorescence properties of Coralyne upon binding to DNA.[10] | Information on the binding mode and microenvironment of the ligand.[10] | High sensitivity. Can be used to determine binding affinity. | Does not provide the exact location of the binding site. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from different techniques for the interaction of this compound with DNA.
| Parameter | Technique | Typical Value | Reference |
| Dissociation Constant (Kd) | UV-Visible Spectroscopy | 0.5-0.8 µM for triplex DNA | [1] |
| Change in Melting Temperature (ΔTm) | UV Melting Analysis | Dependent on DNA structure and Coralyne concentration | [1] |
| Footprint Size | DNase I Footprinting | Several base pairs, depending on the binding site | [3] |
Signaling Pathway and Logical Relationships
The interaction of Coralyne with DNA can be conceptualized as a series of events leading to a detectable signal in a DNase I footprinting experiment.
Caption: Logical flow of Coralyne-DNA interaction and footprinting.
Conclusion
DNase I footprinting stands out as a powerful technique for the precise localization of this compound binding sites on DNA.[4] However, for a comprehensive validation and characterization of this interaction, it is highly recommended to employ a multi-pronged approach. Combining the high-resolution positional data from DNase I footprinting with the quantitative binding and conformational information from spectroscopic and thermodynamic methods will provide a more complete and robust understanding of how this compound interacts with its DNA target. This integrated approach is invaluable for the rational design and development of DNA-targeting therapeutic agents.
References
- 1. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling nucleic acid secondary structure by intercalation: effects of DNA strand length on coralyne-driven duplex disproportionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 6. oncology.wisc.edu [oncology.wisc.edu]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 9. mybiosource.com [mybiosource.com]
- 10. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-cell line comparison of Coraly'ne chloride cytotoxicity (MCF-7, A549)
A comprehensive analysis of Coralyne chloride's cytotoxic effects on human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines reveals a differential sensitivity, with the compound demonstrating varied efficacy and engaging distinct cellular pathways. This guide provides a detailed comparison of the cytotoxic profiles, outlines the experimental methodologies employed, and visualizes the underlying molecular mechanisms.
Quantitative Cytotoxicity Analysis
The cytotoxic effects of this compound were assessed in both MCF-7 and A549 cell lines using various assays and incubation periods. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of the drug required to inhibit cell growth or viability by 50%, are summarized in the table below.
| Cell Line | Assay Type | Incubation Time | IC50 / EC50 (µM) |
| MCF-7 | MTT Assay | 24 hours | 76.4[1] |
| MTT Assay | 72 hours | 21.9[1] | |
| A549 | Propidium Iodide Assay | 48 hours | 75.55 (EC50)[2] |
| Propidium Iodide Assay | 72 hours | 59.79 (EC50)[2] | |
| Clonogenic Survival Assay | 24 hours* | 45.80[2] |
*Cells were treated for 24 hours, followed by a 10-day incubation period before assessing colony formation.[2]
The data indicates that while both cell lines exhibit sensitivity to this compound, the MCF-7 cell line appears to be more responsive at a longer exposure time of 72 hours, with a significantly lower IC50 value compared to its 24-hour value. In contrast, A549 cells show considerable cytotoxicity in both short-term (propidium iodide) and long-term (clonogenic survival) assays. Notably, one study reported that the metabolic activity of MCF-7 and A549 cells was not significantly decreased by Coralyne at concentrations up to 20 µM after 72 hours of treatment, suggesting that higher concentrations are required to elicit a cytotoxic response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Culture
MCF-7 and A549 cells were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability (MCF-7)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 6.25-100 µM).[1] Control wells received medium with the vehicle (DMSO) only.
-
Incubation: Plates were incubated for 24 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was calculated as a percentage of the control.
Propidium Iodide Assay for Cytotoxicity (A549)
The propidium iodide (PI) assay is used to identify and quantify dead cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for cells with compromised membranes.
-
Cell Seeding and Treatment: A549 cells were seeded in multi-well plates and treated with this compound (e.g., 1–100 µM) for the desired time points (48 and 72 hours).[2]
-
Cell Harvesting: After treatment, both adherent and floating cells were collected.
-
PI Staining: The harvested cells were washed and then resuspended in a buffer containing propidium iodide.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. The fluorescence intensity of PI was measured to determine the percentage of dead cells.
Clonogenic Survival Assay (A549)
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding and Treatment: A549 cells were treated with various concentrations of this compound for 24 hours.[2]
-
Cell Plating: After treatment, cells were washed, trypsinized, counted, and seeded into new culture dishes at a low density.
-
Incubation: The dishes were incubated for approximately 10 days to allow for colony formation.[2]
-
Colony Staining and Counting: The colonies were fixed and stained with a solution like crystal violet. Colonies containing at least 50 cells were counted.
-
Survival Fraction Calculation: The surviving fraction was calculated by normalizing the number of colonies in the treated groups to the number of colonies in the control group.
Visualizing Molecular Mechanisms
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, mediated by several signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Coralyne-Induced Apoptotic Signaling Pathway
This compound induces p53-independent apoptosis, which can be particularly effective in tumor cells with mutated or non-functional p53. A key mechanism involves the activation of the Chk2-mediated S-phase checkpoint, leading to apoptosis.
Caption: Coralyne-induced p53-independent apoptotic pathway.
References
A Researcher's Guide to Determining Coralyne Chloride Binding Affinity (Kd)
For scientists and professionals in drug development, accurately quantifying the binding affinity of small molecules to their biological targets is a cornerstone of preclinical research. Coralyne chloride, a protoberberine alkaloid known for its ability to bind and stabilize G-quadruplex (G4) DNA structures, is a compound of significant interest in anticancer research. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is a critical parameter for evaluating its therapeutic potential.
This guide provides an objective comparison of the primary biophysical methods used to determine the Kd of this compound and other G-quadruplex ligands. We will explore the experimental protocols, present quantitative data for comparison, and outline the distinct advantages and limitations of each technique.
Comparative Binding Affinity (Kd) Data
The selection of a G4-targeting ligand is often guided by its binding affinity and selectivity. The table below summarizes experimentally determined Kd values for coralyne and a common alternative G4 ligand, TMPyP4, interacting with various nucleic acid structures. This data highlights the differences in affinity that can be observed with different techniques and target sequences.
| Ligand | Target Nucleic Acid | Method | Binding Constant (Kd/Kb) | Reference |
| Coralyne | Parallel G-Quadruplex DNA [d(TTGGGGT)]4 | Absorbance Titration | Kb = 0.2–4.0 × 106 M-1 (Kd ≈ 0.25–5 µM) | [1][2] |
| Coralyne | t-RNAphe | Isothermal Titration Calorimetry | Kd not specified, but binding is enthalpy-driven | [2] |
| TMPyP4 | Duplex, Triplex, G-Quadruplex, ssDNA | Various | Kd ≈ 200 nM | [3] |
| N-methyl mesoporphyrin IX (NMM) | Parallel G-Quadruplex | Surface Plasmon Resonance | Kd is at least 10x lower than for other G4 topologies | [4] |
Key Experimental Methodologies
The determination of binding affinity is not a "one-size-fits-all" process. The choice of method depends on factors such as sample requirements, desired throughput, and the specific information sought beyond the Kd value, such as kinetic or thermodynamic data. Here, we detail the protocols for three widely-used techniques.
Fluorescence Spectroscopy
Fluorescence-based assays are a popular choice due to their high sensitivity and relatively low sample consumption. The method relies on a change in fluorescence properties—either of the ligand itself or a competing probe—upon binding to the G-quadruplex. Coralyne's intrinsic fluorescence may be quenched or enhanced upon binding, providing a direct signal.[1]
Experimental Workflow:
References
- 1. Binding of the alkaloid coralyne to parallel G-quadruplex DNA [d(TTGGGGT)]4 studied by multi-spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 4. Surface plasmon resonance study of the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coralyne and Other DNA Intercalators for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Coralyne relative to other common DNA intercalators, supported by experimental data and detailed protocols.
DNA intercalators are a class of molecules that insert themselves between the base pairs of DNA, leading to structural changes and interference with cellular processes such as replication and transcription. This property has made them a cornerstone in the development of chemotherapeutic agents. This guide provides a comparative analysis of Coralyne, a protoberberine alkaloid, against other well-established DNA intercalators: Ethidium Bromide, Doxorubicin, and Daunorubicin.
Performance Comparison
The efficacy of a DNA intercalator is determined by several factors, including its binding affinity to DNA, its ability to inhibit key enzymes like topoisomerases, and its resulting cytotoxicity towards cancer cells. The following tables summarize the available quantitative data for Coralyne and its counterparts.
DNA Binding Affinity
The dissociation constant (Kd) is a measure of the binding affinity of a ligand to its target; a lower Kd value indicates a stronger binding affinity.
| Compound | DNA Type | Binding Constant (K) or Dissociation Constant (Kd) | Experimental Conditions |
| Coralyne | poly(dT).poly(dA).poly(dT) (triplex) | K: 3.5 x 10⁶ M⁻¹[1] | In the presence of 2 mM Mg²⁺[1] |
| poly[d(TC)].poly[d(GA)].poly[d(C+T)] (triplex) | K: 1.5 x 10⁶ M⁻¹[1] | In the presence of 2 mM Mg²⁺[1] | |
| poly[d(TC)].poly[d(GA)].poly[d(C+T)] (triplex) | K: 40 x 10⁶ M⁻¹[1] | In the absence of 2 mM Mg²⁺[1] | |
| poly[d(TC)].poly[d(GA)] (duplex) | K: 15 x 10⁶ M⁻¹[1] | In the absence of 2 mM Mg²⁺[1] | |
| Ethidium Bromide | Calf Thymus DNA | K: 6.58 x 10⁴ M⁻¹[2] | Spectrophotometric analysis[2] |
| Calf Thymus DNA | Apparent intrinsic binding constant: 0.31 µM⁻¹[3] | Flow injection analysis[3] | |
| DNA | K: 2.32 x 10⁵ M⁻¹[4] | Spectrophotometric study in aqueous saline buffer[4] | |
| DNA | Kd reported in the range of 3.4 x 10³ M⁻¹ to 1.3 x 10⁶ M⁻¹ | Dependent on salt concentration[5] | |
| Doxorubicin | Calf Thymus DNA | K: 0.13 to 0.16 x 10⁶ M⁻¹[6] | 37°C in the presence of 10% serum[6] |
| DNA | Binding affinity of -9.1 kcal/mol to -9.6 kcal/mol | Molecular docking studies[7] | |
| DNA | Binding free energy of -7.7 ± 0.3 kcal mol⁻¹ | Experimental value[8] | |
| Daunorubicin | Calf Thymus DNA | K: 0.10 to 0.12 x 10⁶ M⁻¹[6] | 37°C in the presence of 10% serum[6] |
Note: Direct comparison of binding constants should be made with caution due to variations in experimental conditions, DNA substrates, and techniques used across different studies.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time |
| Coralyne | A549 (human lung adenocarcinoma) | IC75: ~25 µM, IC50: ~50 µM (clonogenic survival assay)[9] | 24 hours[9] |
| A549 (human lung adenocarcinoma) | EC50: 75.55 µM | 48 hours[9] | |
| A549 (human lung adenocarcinoma) | EC50: 59.79 µM | 72 hours[9] | |
| Doxorubicin | A549 (human lung adenocarcinoma) | 0.55 ± 0.16 µM[10] | Not specified[10] |
| A549 (human lung adenocarcinoma) | 5.05 ± 0.13 µM[11] | Not specified[11] | |
| A549 (human lung adenocarcinoma) | 0.6 µM | 48 hours[12] | |
| A549 (human lung adenocarcinoma) | 0.23 µM | 72 hours[12] | |
| Calu-1 (human lung adenocarcinoma) | 0.90 ± 0.24 µM[10] | Not specified[10] | |
| K562 (human leukemia) | 6.94 ± 0.21 µM[11] | Not specified[11] | |
| Daunorubicin | (Data not available for direct comparison in A549 cells from the provided search results) | ||
| Ethidium Bromide | (Data not available for direct comparison in A549 cells from the provided search results) |
Note: IC50 values are highly dependent on the cell line, assay method, and duration of exposure.
Mechanism of Action and Cellular Effects
Beyond simple intercalation, these compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes and the activation of specific cellular signaling pathways.
Topoisomerase Inhibition
Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death.
-
Coralyne : Acts as a topoisomerase I inhibitor.[13]
-
Doxorubicin and Daunorubicin : These anthracyclines are well-known inhibitors of topoisomerase II. They stabilize the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[14]
-
Ethidium Bromide : While primarily known as a DNA intercalator and stain, it can also affect topoisomerase I-mediated DNA cleavage.
Signaling Pathways
The interaction of these intercalators with DNA and other cellular components triggers a cascade of signaling events that determine the fate of the cell.
Caption: Simplified signaling pathways affected by Coralyne (with UVA) and Doxorubicin/Daunorubicin.
-
Coralyne : When combined with UVA light, Coralyne has been shown to induce apoptosis through the activation of the ATR-p38 MAPK and JAK2-STAT1 pathways, which converge on BAX activation.[15]
-
Doxorubicin and Daunorubicin : These drugs induce apoptosis through multiple pathways. They cause DNA damage, leading to the activation of pro-apoptotic pathways like JNK. They also generate reactive oxygen species (ROS) and stimulate ceramide production, both of which contribute to apoptotic signaling.[16][17][18] Furthermore, they can inhibit pro-survival pathways such as the PI3K/AKT pathway.[16]
-
Ethidium Bromide : The specific signaling pathways activated by Ethidium Bromide leading to its mutagenic and cytotoxic effects are less well-defined in the context of targeted cancer therapy research. Its primary mechanism of toxicity is attributed to its potent intercalating nature, which disrupts normal DNA function.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
DNA Binding Affinity Determination by Fluorescence Titration
This method relies on the change in fluorescence of the intercalator upon binding to DNA.
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Protocol:
-
Reagent Preparation : Prepare a solution of the intercalator at a fixed concentration in a suitable buffer (e.g., phosphate buffer with a specific ionic strength). Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA) in the same buffer.
-
Instrumentation : Use a spectrofluorometer to measure fluorescence intensity. Set the excitation and emission wavelengths appropriate for the intercalator being tested.
-
Titration : To a cuvette containing the intercalator solution, make sequential additions of small volumes of the DNA stock solution.
-
Measurement : After each addition of DNA, allow the solution to equilibrate and then measure the fluorescence intensity.
-
Data Analysis : Correct the fluorescence readings for the dilution effect of adding the DNA solution. Plot the change in fluorescence as a function of the total DNA concentration. Fit the data to a suitable binding isotherm (e.g., by creating a Scatchard plot) to determine the binding constant (K) or dissociation constant (Kd).[19][20][21]
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment : Treat the cells with a range of concentrations of the DNA intercalator. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value from the dose-response curve.[22][23][24]
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Caption: Workflow for the Topoisomerase I relaxation assay.
Protocol:
-
Reaction Setup : In a microcentrifuge tube, combine supercoiled plasmid DNA and the appropriate reaction buffer.
-
Inhibitor Addition : Add the DNA intercalator to be tested at various concentrations. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Enzyme Addition : Add a predetermined amount of human topoisomerase I to each reaction tube.
-
Incubation : Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution, typically containing SDS and a proteinase to digest the enzyme.
-
Agarose Gel Electrophoresis : Load the samples onto an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization : Stain the gel with a DNA stain (e.g., Ethidium Bromide or a safer alternative) and visualize the DNA bands under UV light.
-
Analysis : The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the appearance of the relaxed DNA band with increasing concentrations of the test compound.[25][26][27][28][29]
Conclusion
Coralyne demonstrates significant potential as a DNA intercalator, particularly with its high affinity for triplex DNA structures. Its mechanism of action involves both DNA binding and topoisomerase I inhibition, leading to cytotoxic effects in cancer cells. When compared to established intercalators like Doxorubicin, Coralyne's cytotoxicity in the A549 cell line appears to be lower based on the available data. However, its unique photosensitizing properties, which activate distinct apoptotic pathways, present an interesting avenue for therapeutic development. Doxorubicin and Daunorubicin remain potent chemotherapeutic agents with well-characterized mechanisms involving topoisomerase II inhibition and the induction of multiple pro-apoptotic signaling pathways. Ethidium Bromide, while a powerful laboratory tool for DNA visualization and a classic intercalator, is generally not used therapeutically due to its high mutagenicity.
Further research involving direct, side-by-side comparative studies under standardized conditions is necessary to fully elucidate the relative potency and therapeutic potential of Coralyne against these classical DNA intercalators. The protocols and data presented in this guide offer a solid foundation for such future investigations.
References
- 1. Coralyne binds tightly to both T.A.T- and C.G.C(+)-containing DNA triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The binding of analogues of coralyne and related heterocyclics to DNA triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daunorubicin - Wikipedia [en.wikipedia.org]
- 15. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 24. texaschildrens.org [texaschildrens.org]
- 25. inspiralis.com [inspiralis.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 29. ebiohippo.com [ebiohippo.com]
A Researcher's Guide to Coralyne Chloride-Based Assays: A Comparative Analysis of Reproducibility and Performance
For researchers in drug development and molecular biology, the accurate quantification of signaling molecules is paramount. Coralyne chloride, a fluorescent compound, has emerged as a valuable tool in assays for specific molecules, most notably the bacterial second messenger cyclic diadenosine monophosphate (c-di-AMP). This guide provides a comprehensive comparison of this compound-based assays with alternative methods, focusing on data reproducibility, and offers detailed experimental protocols to aid in the establishment of robust and reliable experimental setups.
Performance Comparison of c-di-AMP Detection Methods
The selection of an appropriate assay for the quantification of c-di-AMP depends on various factors, including the required sensitivity, throughput, and available equipment. While direct studies on the inter-laboratory reproducibility of the Coralyne-based assay are limited, its application in high-throughput screening suggests a degree of robustness. The following table summarizes the key performance characteristics of the this compound-based fluorescent assay in comparison to other common methods for c-di-AMP detection.
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| This compound Fluorescent Assay | "Turn-on" fluorescence upon binding to c-di-AMP.[1][2][3] | High | Simple, rapid, cost-effective, suitable for HTS.[3] | Potential for interference from other fluorescent compounds, limited data on inter-assay reproducibility. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification based on retention time.[4][5][6] | Low to Medium | High accuracy and reproducibility.[4] | Requires specialized equipment, lower throughput, more complex sample preparation.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC coupled with mass-based detection.[4] | Low to Medium | High sensitivity and specificity, considered a "gold standard".[4] | Expensive equipment, requires significant expertise, lower throughput.[4] |
| Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | Competition between sample c-di-AMP and a labeled c-di-AMP for antibody binding.[4] | High | High throughput, good sensitivity and reproducibility.[4] | Can be subject to matrix effects, requires specific antibodies. |
| FRET-Based Biosensor | Förster Resonance Energy Transfer changes upon c-di-AMP binding to a genetically encoded sensor.[7] | High (in vitro) | Allows for real-time monitoring of c-di-AMP dynamics in living cells.[7] | Requires genetic modification of cells, potential for phototoxicity. |
Factors Influencing Reproducibility in this compound-Based Assays
While specific data on the reproducibility of this compound assays is not extensively published, general principles of fluorescence-based assays apply. Achieving high reproducibility is critical for the validation of scientific findings. Key factors that can influence the consistency of results include:
-
Purity of this compound: The purity of the this compound reagent is crucial, as impurities can affect its fluorescent properties and binding affinity.
-
Buffer Composition and pH: The fluorescence of Coralyne and its interaction with c-di-AMP can be sensitive to the ionic strength and pH of the buffer. Maintaining consistent buffer conditions is essential.
-
Temperature: Temperature fluctuations can impact both the binding kinetics and the quantum yield of the fluorophore.
-
Instrumentation: Variations in the performance of fluorescence plate readers, including lamp intensity and detector sensitivity, can be a significant source of inter-laboratory variability.
-
Pipetting Accuracy: As with any quantitative assay, precise and accurate pipetting of all reagents and samples is fundamental for obtaining reproducible results.
Experimental Protocol: Coralyne-Based Fluorescent Turn-On Assay for c-di-AMP
This protocol is adapted from the work of Zhou et al. (2014), who first described this method.[1][2]
Materials:
-
This compound solution (e.g., 10 µM in assay buffer)
-
c-di-AMP standards of known concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 250 mM KBr)
-
Samples containing unknown concentrations of c-di-AMP
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare c-di-AMP standards and unknown samples in the assay buffer.
-
Assay Setup: In a 96-well plate, add a defined volume of the this compound solution to each well.
-
Reaction Initiation: Add the c-di-AMP standards and unknown samples to the respective wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified period to allow the binding reaction to reach equilibrium. The original protocol suggests that the fluorescence enhancement is rapid.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Coralyne-c-di-AMP complex (e.g., excitation at 420 nm and emission at 475 nm).[1]
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity as a function of the c-di-AMP concentration of the standards. Use the standard curve to determine the c-di-AMP concentration in the unknown samples.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the molecular interactions at play, the following diagrams have been generated.
References
- 1. Unexpected Complex Formation between Coralyne and Cyclic Diadenosine Monophosphate Providing a Simple Fluorescent Turn-on Assay to Detect This Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected complex formation between coralyne and cyclic diadenosine monophosphate providing a simple fluorescent turn-on assay to detect this bacterial second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
